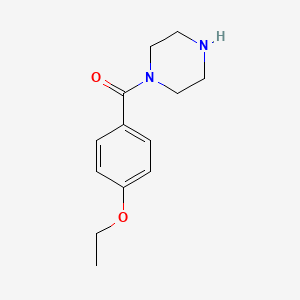

1-(4-Ethoxybenzoyl)piperazine

描述

Historical Context and Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

Initially recognized for its anthelmintic properties in the 1950s, particularly for treating threadworm infections in children, the therapeutic potential of piperazine and its derivatives has since expanded dramatically. researchgate.netresearchgate.net The versatility of the piperazine ring, including its solubility, basicity, chemical reactivity, and conformational flexibility, has allowed medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drugs. tandfonline.comnih.gov This has led to the successful development of numerous medications across various therapeutic areas. tandfonline.comnih.gov A slight alteration in the substitution pattern on the piperazine nucleus can lead to significant differences in the pharmacological activities of the resulting compounds. ijrrjournal.comderpharmachemica.comwisdomlib.org

Overview of Diverse Pharmacological Activities Associated with Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with a wide range of biological targets. museonaturalistico.itresearchgate.netontosight.aibenthamdirect.comnih.gov These activities include, but are not limited to:

Central Nervous System Effects: Many piperazine derivatives demonstrate significant activity within the central nervous system, acting as antipsychotic, antidepressant, and anxiolytic agents. nih.gov They are known to interact with various neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors. ijrrjournal.comontosight.ai

Antimicrobial and Anti-infective Properties: The piperazine scaffold is a component of numerous compounds with antibacterial, antifungal, antiviral, and antimalarial activities. derpharmachemica.comnih.govnih.gov

Anticancer Activity: Several piperazine analogues have shown potent antiproliferative activity against various cancer cell lines. researchgate.netnih.gov Their mechanisms of action can include the induction of apoptosis, inhibition of microtubule synthesis, and interference with cell cycle progression. nih.gov

Anti-inflammatory and Antihistaminic Effects: Piperazine derivatives have been developed as anti-inflammatory agents and antihistamines, the latter being crucial in the management of allergic reactions. researchgate.netwisdomlib.org

Other Therapeutic Areas: The therapeutic applications of piperazine derivatives also extend to cardiovascular diseases (antianginal), diabetes, and as cognitive enhancers (nootropic activity). researchgate.netwisdomlib.orgbenthamdirect.comgoogle.com

Research Rationale for Investigating 1-(4-Ethoxybenzoyl)piperazine and Related Analogs

The investigation into this compound and its related analogs is driven by the established success of the piperazine scaffold in drug discovery. The presence of the 4-ethoxybenzoyl group attached to the piperazine ring introduces specific electronic and steric properties that can influence the compound's interaction with biological targets. ontosight.ai The ethoxy group, in particular, is a common motif in bioactive compounds and can impact properties like lipophilicity and metabolic stability. ontosight.ai

The synthesis and study of analogs, such as those with different substituents on the benzoyl ring or the other piperazine nitrogen, allow for a systematic exploration of structure-activity relationships (SAR). mdpi.comuliege.bersc.org By modifying the chemical structure, researchers aim to optimize the compound's potency, selectivity, and pharmacokinetic profile for a desired therapeutic effect. uliege.be For instance, research on similar structures has explored their potential in treating neurological disorders, inflammatory diseases, and cancer. ontosight.ai The synthesis of various derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, has been undertaken to evaluate their cytotoxic effects on different cancer cell lines. mdpi.com These investigations are fundamental to understanding how specific structural modifications translate into biological activity and to the rational design of new therapeutic agents. nih.govacs.org

Structure

3D Structure

属性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC 名称 |

(4-ethoxyphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-11(4-6-12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |

InChI 键 |

ZPCXRXPKVCICAJ-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCNCC2 |

产品来源 |

United States |

Synthetic Methodologies for 1 4 Ethoxybenzoyl Piperazine and Its Derivatives

General Synthetic Approaches to Piperazine-Benzoyl Scaffolds

The construction of piperazine-benzoyl scaffolds is a fundamental task in medicinal and organic chemistry. These structures are often assembled using a few key strategic approaches.

One common and direct method is the acylation of piperazine (B1678402) . In this approach, piperazine or a mono-substituted piperazine is reacted with a benzoyl derivative, typically a benzoyl chloride or benzoic acid activated with a coupling agent. This method is highly efficient for introducing the benzoyl group onto one of the nitrogen atoms of the piperazine ring. A significant challenge is controlling the selectivity between mono- and di-acylation, especially when using unsubstituted piperazine. nih.gov Reaction conditions, such as the stoichiometry of reactants and the reaction temperature, are optimized to favor the desired mono-acylated product. nih.gov

Modern catalytic methods have also become prominent. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, provides a powerful route to N-arylpiperazines, which can be precursors to the final benzoyl derivatives. nih.govresearchgate.netwikipedia.org This reaction forms a carbon-nitrogen bond between an aryl halide and a piperazine. While this method primarily forms the N-aryl bond, subsequent acylation can introduce the benzoyl group.

Finally, reductive amination offers another versatile pathway. This reaction can be used to form the piperazine ring or to add substituents to it. nih.govnih.gov It typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

Specific Reaction Pathways for 1-(4-Ethoxybenzoyl)piperazine Synthesis

The synthesis of this compound is most commonly and efficiently achieved through the direct acylation of piperazine with a derivative of 4-ethoxybenzoic acid.

The most direct synthesis involves the reaction of piperazine with 4-ethoxybenzoyl chloride. To control for mono-acylation and prevent the formation of the disubstituted by-product, piperazine is often used in excess or one of the nitrogen atoms is protected. A well-established, one-step procedure for preparing 1-aroylpiperazines involves treating piperazine with an aroyl chloride in glacial acetic acid. tandfonline.com In this method, piperazine initially forms a monoacetate salt, which deactivates one nitrogen atom, thereby favoring mono-acylation. tandfonline.com

Reaction Scheme:

Reactants: Piperazine, 4-Ethoxybenzoyl chloride

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid tandfonline.comnih.gov

Base: Triethylamine (if not using acetic acid) to scavenge the HCl byproduct nih.gov

Temperature: The reaction is often initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature. nih.gov

The reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid.

Table 1: Typical Conditions for Acylation of Piperazine

| Parameter | Condition | Source |

|---|---|---|

| Piperazine Source | Piperazine or 1-Boc-piperazine | nih.govnih.gov |

| Acylating Agent | 4-Ethoxybenzoyl chloride | nih.gov |

| Solvent | Dichloromethane (DCM), Glacial Acetic Acid | tandfonline.comnih.gov |

| Base | Triethylamine (Et3N) | nih.gov |

| Temperature | 0 °C to Room Temperature | nih.gov |

| Reaction Time | 5–6 hours | nih.gov |

While less direct for this specific compound, the piperazine ring can be formed from acyclic precursors. One approach is the cyclization of bis(2-haloethyl)amine derivatives with an appropriate amine. A more contemporary method involves the palladium-catalyzed cyclization of substrates containing both amine and leaving group functionalities. organic-chemistry.org For instance, an N-(4-ethoxybenzoyl) substituted diamine could undergo an intramolecular cyclization to form the piperazine ring. However, for the synthesis of the unsubstituted this compound, this is a more complex route than direct acylation.

Once this compound is synthesized, the remaining secondary amine on the piperazine ring (at the N4 position) is available for further functionalization to generate a library of analogs.

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base.

N-Arylation: The Buchwald-Hartwig amination can be employed to couple an aryl halide to the N4 position, yielding N-aryl-N'-(4-ethoxybenzoyl)piperazines. nih.govacs.org

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a variety of alkyl substituents. reddit.com

Acylation/Sulfonylation: Further acylation with a different acyl chloride or reaction with a sulfonyl chloride can produce bis-amide or amide-sulfonamide derivatives.

Purification and Isolation Protocols

After the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the di-acylated byproduct, and salts. A standard workup procedure involves quenching the reaction, followed by an aqueous extraction to remove water-soluble components like piperazine hydrochloride.

Extraction: The crude product is often taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine. nih.gov

Crystallization: The product can be purified by crystallization from a suitable solvent system, such as ethanol (B145695) or methanol (B129727)/ether. tandfonline.comcore.ac.uk For compounds synthesized as hydrochloride salts, recrystallization from ethanol is a common method. core.ac.uk

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard purification technique. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is commonly used to elute the components based on polarity. nih.gov

Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method. tandfonline.com

Characterization Techniques for Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic methods. The data presented here are based on characteristic values for analogous N-benzoyl piperazine structures. nih.govrsc.orgmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), the aromatic protons of the benzoyl ring (two doublets in the range of 6.9-7.4 ppm), and the methylene (B1212753) protons of the piperazine ring (broad signals or multiplets typically between 2.8 and 3.8 ppm). The protons closer to the benzoyl group are generally shifted downfield compared to those at the N4 position. mdpi.comresearchgate.net

¹³C NMR: The carbon NMR would display signals for the ethoxy carbons (~14 ppm and ~63 ppm), the piperazine carbons (typically in the 40-50 ppm range), the aromatic carbons (114-163 ppm range), and the amide carbonyl carbon (~170 ppm). mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1630-1645 cm⁻¹. nih.govmdpi.com Other significant peaks would include C-H stretching vibrations for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C-O stretching for the ether linkage (~1240 cm⁻¹), and N-H stretching for the secondary amine if present (~3300 cm⁻¹). nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₈N₂O₂), the expected molecular weight is 234.29 g/mol . Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 234. Key fragmentation patterns for N-benzoyl piperazines typically involve cleavage of the piperazine ring and the benzoyl group. researchgate.net A prominent fragment would be the 4-ethoxybenzoyl cation at m/z 149.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Ethoxy (CH₃) | Triplet, ~1.4 ppm |

| Ethoxy (CH₂) | Quartet, ~4.1 ppm | |

| Aromatic (Ar-H) | Doublets, ~6.9 and ~7.4 ppm | |

| Piperazine (CH₂) | Broad signals/Multiplets, 2.8-3.8 ppm | |

| ¹³C NMR | Carbonyl (C=O) | ~170 ppm |

| Aromatic (C-O) | ~163 ppm | |

| Piperazine (C-N) | 40-50 ppm | |

| IR | Amide (C=O stretch) | ~1635 cm⁻¹ |

| Ether (C-O stretch) | ~1240 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | m/z 234 |

| Key Fragment | m/z 149 ([C₉H₉O₂]⁺) |

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

The inhibitory potential of 1-(4-Ethoxybenzoyl)piperazine against various enzymes has not been a direct focus of published research. The following subsections summarize findings for structurally similar molecules.

Monoacylglycerol Lipase (MAGL) Inhibition Potential

There is no direct evidence of Monoacylglycerol Lipase (MAGL) inhibition by this compound. Research into related structures has suggested that the piperazine (B1678402) ring may not be favorable for this activity. In one study, while 1-benzoylpiperidine (B189436) derivatives were identified as potential MAGL inhibitors, the replacement of the central piperidine (B6355638) ring with a piperazine core was found to abolish the inhibitory effect. nih.gov This suggests that this compound may not be an effective MAGL inhibitor.

Falcipain-2 Inhibitory Activity

The potential for this compound to inhibit the cysteine protease Falcipain-2, a target in anti-malarial drug discovery, has not been specifically documented. pnrjournal.comnih.govnih.gov A study focused on a novel series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives reported that the synthesized compounds exhibited insignificant in vitro inhibitory activity against Falcipain-2. pnrjournal.compnrjournal.com Two compounds in the series showed only very weak inhibition (3-5%), while the others showed no inhibition at the tested concentration. pnrjournal.com This suggests that the broader class of benzoylpiperazine derivatives may not be promising inhibitors of this enzyme.

Acetylcholinesterase Inhibitory Evaluation

While direct evaluation of this compound as an acetylcholinesterase (AChE) inhibitor is not available, studies on related series of compounds indicate that the benzoylpiperazine scaffold is of interest for this target. For instance, in a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, it was found that an electron-donating group (specifically, a methoxy (B1213986) group) at the para-position of the phenyl ring enhanced acetylcholinesterase inhibitory activity. nih.gov Given the electronic similarity between a methoxy and an ethoxy group, this finding might suggest a potential for activity, but this remains speculative without direct experimental data for this compound.

Tyrosinase Inhibitory Activity

There are no specific studies on the tyrosinase inhibitory activity of this compound. Research on related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has shown that these compounds can be potent tyrosinase inhibitors. nih.govresearchgate.netresearchgate.net The inhibitory activity in these analogues is often attributed to the 4-hydroxyphenyl moiety, which can chelate the copper ions in the enzyme's active site. nih.gov Since the ethoxy group in this compound replaces this critical hydroxyl group, it is unlikely to exhibit the same mechanism of inhibition and may possess significantly lower, if any, activity against tyrosinase.

Alpha-Amylase Inhibition

No research findings were identified regarding the alpha-amylase inhibitory activity of this compound. While various piperazine derivatives have been investigated as potential inhibitors of α-amylase, data on compounds with the specific benzoylpiperazine structure is lacking in the current literature. researchgate.netcumhuriyet.edu.tr

Modulation of Cellular Processes

Specific information regarding the modulation of any cellular processes by this compound is not available in the reviewed scientific literature. General studies on other piperazine-containing molecules have shown a wide range of biological activities, but these findings cannot be directly extrapolated to this compound without dedicated research. nih.gov

An article focusing solely on the biological activities and mechanisms of action of the chemical compound “this compound,” as per the requested detailed outline, cannot be generated at this time.

A thorough search of available scientific literature and research databases did not yield specific experimental data or detailed investigations into the biological effects of this compound corresponding to the outlined sections:

Receptor Binding and Neurotransmitter System Modulation

Anxiolytic-Like Effects in Preclinical Models

While research exists for other structurally related piperazine and benzoylpiperazine derivatives in these areas, the explicit instruction to focus solely on "this compound" and to not introduce information outside this specific scope prevents the inclusion of data from analogous compounds. Generating content on related molecules would not be scientifically accurate for the subject compound and would violate the core requirements of the request.

Therefore, without specific research findings on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and constraints.

Antidepressant-Like Effects in Preclinical Models

The piperazine moiety is a common structural feature in many centrally acting agents, and its derivatives have been explored for their potential to modulate various neurotransmitter systems implicated in the pathophysiology of depression, such as the serotonergic and dopaminergic systems. Research in this area typically involves a battery of behavioral tests in rodent models, including the forced swim test and tail suspension test, to screen for antidepressant-like activity. Furthermore, neurochemical and receptor binding assays are often employed to elucidate the underlying mechanisms of action. However, without specific studies on this compound, any discussion of its potential antidepressant effects would be purely speculative and fall outside the scope of available evidence.

Antipsychotic Potential

Similar to the antidepressant-like effects, there is no specific scientific literature available that investigates the antipsychotic potential of this compound. The development of antipsychotic drugs often involves targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and many compounds containing the piperazine scaffold have been synthesized and evaluated for these properties. Preclinical assessment of antipsychotic potential typically includes animal models that measure effects on locomotor activity, conditioned avoidance response, and drug-induced behaviors.

While the structural features of this compound might suggest a potential interaction with central nervous system targets relevant to psychosis, there are no published studies to support such a hypothesis. Therefore, any claims regarding its antipsychotic activity would be unsubstantiated by scientific evidence.

Antimicrobial Spectrum and Efficacy

Antibacterial Activity

There is no available scientific data on the antibacterial activity of this compound. The investigation of novel antibacterial agents is a critical area of research, and various heterocyclic compounds are often screened for their efficacy against a panel of pathogenic bacteria. These studies typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria. Despite the known antimicrobial properties of some piperazine derivatives, the specific antibacterial spectrum and efficacy of this compound have not been reported in the scientific literature.

Antifungal Activity

Information regarding the antifungal activity of this compound is not present in the available scientific literature. The search for new antifungal agents often involves screening compounds against various fungal pathogens, such as Candida and Aspergillus species. Key parameters evaluated include the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). While some piperazine-containing molecules have been investigated for their antifungal properties, no such studies have been published for this compound.

Structure Activity Relationship Sar Studies of 1 4 Ethoxybenzoyl Piperazine Analogs

Impact of Substituents on the Ethoxybenzoyl Moiety on Biological Activity

The nature and position of substituents on the ethoxybenzoyl portion of 1-(4-ethoxybenzoyl)piperazine analogs can significantly influence their biological activity. Studies on related 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have provided valuable insights into these relationships, particularly in the context of anticancer activity.

The electronic properties and size of the substituent at the para-position of the benzoyl ring play a critical role in modulating cytotoxic effects against various cancer cell lines. For instance, the introduction of a chloro group at the para-position has been shown to yield potent inhibitory activity against liver and colon cancer cell lines. nih.govnih.gov

To illustrate the impact of these substitutions, the following table summarizes the growth inhibition (GI₅₀) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against different human cancer cell lines. nih.gov

| Compound | R (Substituent at para-position) | HUH7 (Liver) GI₅₀ (µM) | FOCUS (Liver) GI₅₀ (µM) | HCT-116 (Colon) GI₅₀ (µM) |

| 5a | Cl | 4.64 | 4.15 | 13.91 |

| 5b | F | 10.31 | 8.84 | 14.16 |

| 5c | OCH₃ | 16.29 | 15.11 | 22.09 |

| 5d | CH₃ | 14.65 | 13.27 | 18.94 |

These findings suggest that electron-withdrawing groups, such as halogens, at the para-position of the benzoyl ring can enhance the anticancer activity of these piperazine (B1678402) derivatives. In contrast, electron-donating groups like methoxy (B1213986) and methyl groups appear to result in a decrease in potency. nih.gov This highlights the importance of the electronic environment of the benzoyl moiety in the interaction with biological targets.

Influence of Piperazine Ring Substitutions on Pharmacological Profiles

The piperazine ring is a common scaffold in medicinal chemistry, and substitutions on this ring are a key strategy for modulating the pharmacological profiles of drug candidates. semanticscholar.org The nitrogen atoms of the piperazine ring can be functionalized to influence properties such as receptor affinity, selectivity, and pharmacokinetic parameters. semanticscholar.orgnih.gov

In many biologically active piperazine derivatives, the substituent at the N-4 position of the piperazine ring plays a crucial role in determining the compound's interaction with its target. For example, in a series of dopamine (B1211576) D3 receptor ligands, the introduction of various N-aromatic heterocyclic substitutions on the piperazine ring significantly affected their affinity and selectivity. nih.gov This demonstrates that the N-4 position can accommodate a variety of substituents, allowing for the fine-tuning of the pharmacological activity.

The following table provides examples of how different N-4 substituents on a piperazine core can lead to varied biological activities.

| Core Scaffold | N-4 Substituent | Biological Activity | Reference |

| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Pan-selective inhibitor of inflammatory caspases | wu.ac.th |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | Substituted Indole Rings | High affinity and selectivity for the D3 dopamine receptor | nih.gov |

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | Various N-substituted piperazines | Potential PARP-1 inhibitors | mdpi.com |

These examples underscore the versatility of the piperazine scaffold and the profound impact that substitutions on the piperazine ring can have on the resulting pharmacological profile.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound analogs, often aided by computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, provides valuable insights into the spatial arrangement of key functional groups required for optimal interaction. nih.govimist.ma

3D-QSAR studies on related benzhydrylpiperazine δ opioid receptor agonists have demonstrated that the spatial distribution of steric and electronic properties is crucial for their binding affinity. nih.gov These models can generate contour maps that visualize regions where bulky groups or specific electronic characteristics are favorable or unfavorable for activity, guiding the design of more potent analogs.

Molecular docking simulations can further elucidate the binding mode of these compounds within the active site of a target protein. researchgate.net These studies can predict the specific amino acid residues that interact with different parts of the molecule, such as the ethoxybenzoyl moiety and the piperazine ring. For instance, docking studies of piperazine derivatives have shown that the piperazine scaffold can play a crucial role in anchoring the molecule within the binding pocket through hydrogen bonding or other non-covalent interactions. researchgate.netpharmaceuticaljournal.net

The flexibility of the piperazine ring, which can adopt different chair and boat conformations, also plays a role in its ability to adapt to the geometry of the binding site. The preferred conformation can be influenced by the nature of the substituents on both the benzoyl and piperazine rings.

Exploration of Key Pharmacophores for Target Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the key pharmacophoric features of this compound analogs is essential for designing new compounds with desired biological activities. nih.gov

Based on the analysis of various biologically active piperazine-containing compounds, several key pharmacophoric features can be proposed for the this compound scaffold:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, which can interact with hydrogen bond donor residues in the target's active site.

A Hydrophobic Aromatic Region: The ethoxybenzoyl moiety provides a significant hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with hydrophobic pockets in the target protein. The ethoxy group itself contributes to this hydrophobicity.

A Basic Nitrogen Atom: The N-4 nitrogen of the piperazine ring is typically basic and can be protonated at physiological pH. This positive charge can form ionic interactions or hydrogen bonds with acidic residues in the target, such as aspartate or glutamate.

A Second Hydrophobic/Substitutable Site: The N-1 nitrogen of the piperazine ring, connected to the benzoyl group, and the substituents at the N-4 position provide opportunities for further interactions and can be modified to fine-tune selectivity and potency.

Ligand-based pharmacophore models have been successfully developed for various classes of piperazine derivatives, such as α1A-adrenoceptor antagonists. researchgate.net These models typically consist of features like a positive ionizable center (corresponding to the protonated piperazine nitrogen), hydrogen bond acceptors, and hydrophobic groups, arranged in a specific three-dimensional orientation. researchgate.net Such models serve as valuable tools for virtual screening of compound libraries to identify novel hits with the desired pharmacological activity. nih.gov

Computational Approaches in the Research of 1 4 Ethoxybenzoyl Piperazine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets and understanding the molecular basis of interaction.

For 1-(4-Ethoxybenzoyl)piperazine, specific molecular docking studies that identify its binding sites and the key amino acid residues it interacts with on a particular protein target have not been reported. Such studies on related piperazine (B1678402) derivatives have shown interactions with a variety of receptors and enzymes, often involving hydrogen bonds and hydrophobic interactions. However, without specific research, any discussion of interacting residues for this compound would be speculative.

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. There is no available data from molecular docking or experimental assays that specifies the binding affinities of this compound for any biological target. Studies on analogous compounds have reported a wide range of binding affinities depending on the target and the specific substitutions on the piperazine and benzoyl rings.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. These simulations are crucial for understanding the conformational stability of a compound and the dynamic nature of its interactions with a biological target. While MD simulations have been applied to various piperazine-containing ligands to assess their stability within a protein's binding pocket, no such studies have been published for this compound. Therefore, its conformational flexibility and the stability of its potential interactions with any target remain uncharacterized.

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of 1-(4-Ethoxybenzoyl)piperazine. The method's high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis.

A typical analysis would employ a reverse-phase (RP) HPLC method, which is well-suited for moderately polar compounds like this compound. In this setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel column, is used with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like formic acid or a buffer to control the pH and improve peak shape.

Detection is typically achieved using an ultraviolet (UV) detector, as the 4-ethoxybenzoyl chromophore in the molecule absorbs UV light effectively. The selection of an appropriate wavelength, guided by the compound's UV spectrum, ensures high sensitivity for both the main compound and any aromatic impurities.

For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a pure reference standard. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration accurately. Method validation is a critical step to ensure the reliability of the results and is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). This validation process assesses parameters including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) allmultidisciplinaryjournal.com. For trace analysis of piperazine-containing compounds, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, allowing for detection at very low levels jocpr.comresearchgate.netjocpr.com.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase/Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (or buffer) |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV-Vis Detector (e.g., at 239 nm or 265 nm) allmultidisciplinaryjournal.com |

| Column Temperature | 35 °C jocpr.com |

| Injection Volume | 10 µL jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

The ¹H NMR spectrum would exhibit distinct signals for each type of proton. The ethoxy group would show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons due to spin-spin coupling. The aromatic protons on the benzoyl ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the piperazine (B1678402) ring often present a more complex pattern. Due to the restricted rotation around the amide (C-N) bond, the piperazine ring exists in different conformations, leading to broad or multiple signals for the methylene protons at room temperature nih.govrsc.orgbeilstein-journals.org. It is common to observe four broad singlets for the eight piperazine protons, representing different chemical environments nih.gov.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group at a downfield chemical shift (typically >160 ppm), carbons of the aromatic ring, the piperazine ring carbons, and the carbons of the ethoxy group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the final structure rsc.org. Dynamic NMR studies, involving measurements at different temperatures, can be used to investigate the energy barriers associated with the conformational interchange of the piperazine ring and rotation around the amide bond nih.govbeilstein-journals.org.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethoxy | -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~64 | |

| Benzoyl | C=O | - | ~170 |

| Aromatic CH (ortho to C=O) | ~7.4 (doublet) | ~129 | |

| Aromatic CH (ortho to -OEt) | ~6.9 (doublet) | ~114 | |

| Quaternary Aromatic C | - | ~127, ~162 | |

| Piperazine | -CH₂- | ~3.4 - 3.8 (broad multiplets) | ~40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

ESI-MS, a soft ionization technique, is typically used to confirm the molecular weight of the compound by observing the protonated molecular ion [M+H]⁺. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass of the protonated molecule would be approximately 235.1441 m/z.

EI-MS involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum provides a "fingerprint" of the molecule. The fragmentation of N-benzoylpiperazines is characterized by cleavages at the amide bond and within the piperazine ring. A primary fragmentation would be the cleavage of the bond between the carbonyl group and the piperazine nitrogen, leading to the formation of a stable 4-ethoxybenzoyl cation. Another key fragmentation pathway involves the breakdown of the piperazine ring itself. For related 4-ethoxybenzylpiperazines, a characteristic fragment ion at m/z 107 has been identified, corresponding to the ethoxybenzyl moiety, which suggests a similar fragmentation could occur for the ethoxybenzoyl portion researchgate.net.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 234 | [C₁₃H₁₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₉H₉O₂]⁺ | 4-Ethoxybenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Loss of ethylene (B1197577) from the 4-ethoxybenzoyl cation |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring xml-journal.net |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy are used to identify functional groups and study electronic transitions within this compound.

FTIR spectroscopy is particularly useful for identifying the key functional groups. The most prominent absorption band would be the strong C=O (carbonyl) stretch of the tertiary amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperazine and ethoxy groups (below 3000 cm⁻¹). The C-O stretching of the ethoxy group would be visible in the 1250-1000 cm⁻¹ region, and C-N stretching from the piperazine and amide groups would also be present.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The 4-ethoxybenzoyl moiety acts as a chromophore. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are primarily due to π → π* transitions within the aromatic ring, which are intensified by the presence of the electron-donating ethoxy group and the carbonyl group. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H (piperazine, ethoxy) | Stretching |

| 1650-1630 | Amide C=O | Stretching |

| 1600, 1510 | Aromatic C=C | Stretching |

| 1250-1200 | Aryl-O (ether) | Asymmetric Stretching |

| 1180-1150 | C-N (piperazine) | Stretching |

Chromatographic Methods for Isolation and Purification

Following its synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and side products. Chromatographic methods are central to this process.

Column Chromatography: This is the most common technique for the purification of organic compounds in a laboratory setting. For a compound with the polarity of this compound, silica gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). By gradually increasing the proportion of the polar solvent (gradient elution), compounds are separated based on their differential adsorption to the silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Preparative HPLC: For achieving very high purity, preparative HPLC can be used. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Although more costly and complex than column chromatography, it offers superior resolution and can isolate the product with purity exceeding 99%.

Crystallization: Once the compound has been isolated with reasonable purity by chromatography, crystallization is often used as a final purification step. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Solvents such as ethanol (B145695), isopropanol, or mixtures like ethyl acetate/hexane are often effective for compounds of this type google.com.

Future Directions and Research Opportunities

Rational Design of Novel 1-(4-Ethoxybenzoyl)piperazine Analogs with Enhanced Specificity

The principles of rational drug design and the study of structure-activity relationships (SAR) are fundamental to developing new chemical entities with improved potency and selectivity. researchgate.netresearchgate.net For this compound, future research will likely focus on systematic modifications of its core structure to enhance its interaction with specific biological targets while minimizing off-target effects.

Key strategies for designing novel analogs include:

Modification of the Benzoyl Moiety: The 4-ethoxy group on the phenyl ring is a prime site for modification. Research on other benzoyl piperazine (B1678402) derivatives has shown that altering substituents on this ring can significantly impact biological activity. nih.govmdpi.com Future efforts could involve introducing a variety of electron-donating or electron-withdrawing groups at different positions to probe their effect on target binding.

Substitution on the Piperazine Ring: While the parent compound is unsubstituted on the second nitrogen of the piperazine ring, this position offers a critical handle for introducing new functionalities. N-alkylation or N-arylation at this position can alter the molecule's lipophilicity, basicity, and steric profile, thereby influencing its target affinity and selectivity. mdpi.comnih.gov

Scaffold Hopping and Rigidification: Advanced design strategies could explore replacing the flexible piperazine core with more rigid bicyclic or bridged structures. nih.gov This approach can lock the molecule into a specific conformation that may be more favorable for binding to a particular target, potentially leading to a significant increase in potency and specificity.

A systematic exploration of these modifications, guided by computational modeling and docking studies, can elucidate the specific structural features required for optimal activity. nih.govrsc.org

Table 1: Potential Modifications for Analog Design

| Structural Moiety | Modification Strategy | Potential Impact |

|---|---|---|

| 4-Ethoxy Phenyl Group | Varying substituents (e.g., -OCH3, -Cl, -CF3) | Modulate electronic properties and target interactions |

| Piperazine N4-Position | Addition of alkyl, aryl, or benzyl (B1604629) groups | Alter solubility, steric hindrance, and target binding |

| Piperazine Ring Carbons | C-H functionalization to add substituents | Introduce chirality and 3D complexity for improved specificity |

| Overall Scaffold | Replacement with bridged or constrained ring systems | Enhance conformational rigidity and binding affinity |

Elucidation of Unexplored Biological Targets and Pathways

The piperazine scaffold is a "privileged structure" found in drugs targeting a vast array of biological systems. nih.gov Derivatives have shown activity as anticancer agents, antimicrobials, and modulators of the central nervous system (CNS). researchgate.netresearchgate.netmdpi.com Many piperazine-based compounds interact with CNS receptors, including dopaminergic, serotonergic, and sigma receptors. nih.govresearchgate.netwikipedia.orgrsc.org For instance, compounds like 1-benzylpiperazine (B3395278) (BZP) are known to stimulate the release of dopamine (B1211576) and serotonin (B10506). wikipedia.orgresearchgate.neteuropa.eu

Given this precedent, future research should aim to screen this compound and its newly designed analogs against a broad panel of biological targets to uncover novel therapeutic applications. Potential unexplored areas include:

Oncology: The cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been demonstrated against various cancer cell lines, suggesting a potential role for related compounds in cancer therapy. nih.gov Investigating the effect of this compound on pathways related to cell proliferation, apoptosis, and metastasis is a promising avenue.

Neurodegenerative and Psychiatric Disorders: The ability of piperazine derivatives to modulate neurotransmitter systems makes them candidates for treating CNS disorders. researchgate.nettandfonline.com Future studies could explore the affinity of this compound for specific receptor subtypes, such as the 5-HT1A receptor, which is a key target for antidepressant and anxiolytic drugs. tandfonline.com

Inflammatory Diseases: Certain N-benzyl piperazine derivatives have shown potential in treating inflammatory diseases, an area that remains largely unexplored for benzoylpiperazines. nih.gov

Development of Advanced Synthetic Strategies

The synthesis of piperazine derivatives has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient methodologies. researchgate.net Future research into this compound will benefit from these advanced synthetic strategies to facilitate the rapid generation of diverse analog libraries for biological screening.

Modern synthetic approaches that could be applied include:

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming the N-aryl bond found in many piperazine drugs and can be adapted for synthesizing a wide range of N-arylpiperazine precursors. mdpi.comnih.gov

Direct C-H Functionalization: Emerging techniques allow for the direct attachment of functional groups to the carbon atoms of the piperazine ring. beilstein-journals.org This strategy enables the creation of more complex, three-dimensional structures that are inaccessible through traditional methods, potentially unlocking novel biological activities. nih.gov

Catalytic and Green Chemistry Approaches: The development of novel catalysts for N-acylation or for the core synthesis of the piperazine ring itself can lead to more efficient, atom-economical, and environmentally friendly processes. scispace.comresearchgate.netresearchgate.net

These advanced methods will be crucial for efficiently producing the novel analogs proposed in the rational design phase, thereby accelerating the drug discovery process.

Application of Omics Technologies for Comprehensive Biological Profiling

Omics technologies—including proteomics, metabolomics, and transcriptomics—offer an unprecedented ability to profile the global biological effects of a small molecule, moving beyond a single target to a systems-level understanding. nih.govnih.gov Applying these technologies to this compound can provide deep insights into its mechanism of action, identify novel targets, and discover potential biomarkers. mdpi.comhappiestminds.com

Future research directions using omics include:

Proteomics: Techniques like chemical proteomics and thermal proteome profiling can be used to identify the direct protein targets of this compound within a complex biological sample. nih.govhappiestminds.com This approach is invaluable for target deconvolution and understanding off-target effects. Piperazine derivatives have also been used as tools in proteomic analysis to improve the detection of peptides by mass spectrometry. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites in cells or organisms after treatment with the compound, metabolomics can reveal which metabolic pathways are perturbed. happiestminds.comnih.gov This provides a functional readout of the compound's activity and can help elucidate its mechanism of action and identify biomarkers of response. mdpi.com

Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) following compound treatment can identify the signaling pathways and cellular processes that are modulated. happiestminds.com This information is critical for hypothesis generation regarding the compound's biological function.

Integrating data from these different omics layers can build a comprehensive molecular profile of this compound, accelerating its development from a chemical entity to a potential therapeutic candidate. nih.govhappiestminds.com

常见问题

Q. What are the optimal synthetic routes for 1-(4-Ethoxybenzoyl)piperazine, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves coupling reactions between piperazine and ethoxybenzoyl derivatives. Key steps include:

- Reagent Selection : Use of coupling agents like HBTU or EDIPA for amide bond formation under mild conditions (e.g., room temperature or microwave-assisted synthesis) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while ethanol/methanol may improve reaction homogeneity .

- Temperature Control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation. Microwave-assisted methods (50°C, 200 W) can reduce reaction time to 10 minutes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the piperazine ring and aromatic groups .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm) .

- Capillary Electrophoresis (CE) : Resolves structural isomers (e.g., ortho/meta/para substitutions) with UV detection at 236 nm .

- Melting Point Analysis : Verifies purity (e.g., sharp melting points between 42–47°C for related piperazines) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Protective Gear : Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- First Aid : For accidental exposure, rinse eyes/skin with water and seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring influence the compound’s pharmacological activity?

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., halogens): Enhance binding to serotonin/dopamine receptors via hydrophobic interactions .

- Methoxy/Ethoxy Groups : Improve metabolic stability and blood-brain barrier penetration .

- Aroyl Substitutions : Modulate selectivity for kinase inhibition (e.g., tyrosine kinase) .

- Experimental Validation : Use in vitro receptor binding assays and molecular docking studies to quantify affinity changes .

Q. What advanced computational methods can predict the binding affinity of this compound to biological targets?

- Molecular Dynamics Simulations : Analyze ligand-receptor interactions (e.g., with serotonin 5-HT receptors) over nanosecond timescales .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Pharmacophore Modeling : Identify critical functional groups for target engagement using software like Schrödinger .

Q. How can thermal stability and decomposition profiles of this compound be analyzed using DSC and TGA?

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points) and detects polymorphic forms .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and residual solvent content under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

- Data Interpretation : Compare thermal curves to reference standards to identify degradation pathways .

Q. What are the challenges in resolving structural isomers or polymorphs of piperazine derivatives using crystallographic techniques?

- Disorder in Crystal Lattices : Halogen-substituted derivatives (e.g., 2-chlorobenzoyl) may exhibit positional disorder, requiring high-resolution X-ray diffraction and occupancy refinement .

- Hydrogen Bonding Networks : Supramolecular assembly via C–H⋯O bonds complicates unit cell determination; use synchrotron radiation for enhanced resolution .

- Polymorph Screening : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .

Q. How do reaction kinetics and solvent selection impact the scalability of piperazine derivative synthesis?

- Kinetic Studies : Use pseudo-first-order models to optimize reaction rates for large-scale production. For example, Cu-catalyzed click chemistry achieves >90% yield in 2 hours .

- Solvent Effects : Switch from DCM (low boiling point) to THF or ethyl acetate for easier solvent recovery .

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。